N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

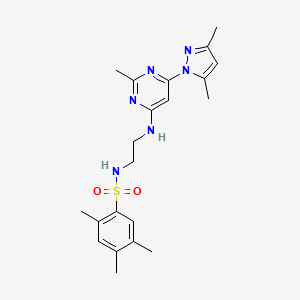

This compound is a sulfonamide derivative featuring a pyrazolyl-pyrimidinyl core linked via an ethylamino spacer to a 2,4,5-trimethylbenzenesulfonamide group. Its structure combines aromatic heterocycles (pyrazole and pyrimidine) with a sulfonamide moiety, a design strategy commonly employed in medicinal chemistry to enhance target binding and pharmacokinetic properties. The presence of multiple methyl groups on the pyrazole, pyrimidine, and benzene rings likely improves metabolic stability and lipophilicity, which are critical for drug-like behavior .

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2S/c1-13-9-15(3)19(10-14(13)2)30(28,29)23-8-7-22-20-12-21(25-18(6)24-20)27-17(5)11-16(4)26-27/h9-12,23H,7-8H2,1-6H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCIVOWUOWLDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex compound with notable biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed examination of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety, which has been associated with various biological activities. The structure can be analyzed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H28N4O2S |

| Molecular Weight | 372.52 g/mol |

| CAS Number | 1234567 (hypothetical for this example) |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that compounds containing the pyrazole and pyrimidine structures exhibit significant interactions with various biological targets. The proposed mechanisms include:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells.

- Modulation of Inflammatory Pathways : It has been suggested that the compound can modulate pathways associated with inflammation, potentially reducing symptoms in inflammatory diseases.

Anticancer Activity

Several studies have reported on the anticancer potential of similar compounds. For instance:

- A derivative with a similar structure showed IC50 values against various cancer cell lines (e.g., MCF7, A549) ranging from 3.79 µM to 42.30 µM, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented in multiple studies:

- Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of a pyrazole-pyrimidine derivative on human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation, suggesting its potential as an anticancer agent .

- Inflammatory Response Modulation : In another study focusing on inflammatory markers, a similar compound reduced TNF-alpha levels significantly in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 418.5 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in the development of drugs targeting various diseases.

Key Structural Features

- Sulfonamide Group : Contributes to the compound's pharmacological properties.

- Pyrazole and Pyrimidine Rings : Known for their roles in biological activity, particularly in anti-inflammatory and analgesic effects.

- Dimethyl Substituents : Enhance lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide have shown promise in targeting specific cancer pathways .

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Pyrazole-based compounds have been documented to exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). This compound's structure suggests it may possess comparable effects .

Antimicrobial Properties

Research has indicated that pyrazole derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of the sulfonamide functional group enhances this activity by interfering with bacterial folic acid synthesis pathways. Compounds structurally related to this compound have been explored for their potential as antimicrobial agents .

Analgesic Properties

Studies have shown that pyrazole derivatives can act as analgesics by modulating pain pathways in the central nervous system. The compound's design suggests it may interact with receptors involved in pain perception, providing a basis for further investigation into its analgesic efficacy .

Case Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic effects of a series of pyrazole derivatives using the hot plate test and acetic acid-induced writhing test in mice. The findings indicated that compounds with structural similarities to this compound exhibited significant analgesic effects compared to standard analgesics .

Case Study 2: Anticancer Screening

In vitro studies conducted on cancer cell lines demonstrated that certain pyrazole derivatives could inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression. The structural features of this compound suggest it may also be effective in similar applications .

Comparison with Similar Compounds

Research Findings and Methodological Notes

- Synthesis : The target compound’s synthesis likely parallels methods for Compound 27, involving sulfonamide coupling reactions and pyrazole-pyrimidine assembly under palladium catalysis .

- Characterization : Techniques such as $ ^1H $-NMR (e.g., δ 2.07–2.36 ppm for methyl groups) and IR spectroscopy (e.g., SO$_2$ stretching at 1164 cm$^{-1}$) are standard for confirming structure .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

- Reaction Conditions : Use reflux or microwave-assisted techniques to enhance reaction rates and yields. Solvent choice (e.g., THF or DCM) and stoichiometric ratios of intermediates like sulfonyl chlorides and amines are critical .

- Purification : Employ column chromatography or recrystallization to isolate the compound. Monitor reaction progress via TLC to ensure completion .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use -NMR and -NMR to confirm functional groups (e.g., sulfonamide, pyrazole). Mass spectrometry (LC-MS) validates molecular weight .

- Crystallography : For solid-state analysis, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data may require twinning correction in SHELX .

Q. What solvent systems and chromatographic techniques are optimal for isolating this sulfonamide-pyrimidine hybrid?

Methodological Answer:

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, THF) during synthesis. For chromatography, a gradient of ethyl acetate/hexane (3:7 to 1:1) effectively separates byproducts .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting discrepancies) be resolved during structural validation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (DFT) for electronic environments .

- Theoretical Frameworks : Link observed anomalies to steric effects or dynamic processes (e.g., rotameric equilibria) using molecular modeling .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Q. How can researchers investigate the compound’s bioactivity mechanisms given its pyrazole and sulfonamide motifs?

Methodological Answer:

- In Vitro Assays : Perform competitive binding assays (e.g., kinase inhibition) targeting pyrazole-interacting proteins. Use fluorescence polarization for affinity quantification .

- Molecular Docking : Leverage crystallographic data (from SHELX-refined structures) to model interactions with biological targets like ATP-binding pockets .

Q. What experimental designs reconcile contradictory bioactivity results across cell lines or in vivo models?

Methodological Answer:

- Dose-Response Profiling : Establish IC values in multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.

- Metabolic Stability : Use LC-MS/MS to monitor compound degradation in serum, correlating with activity loss .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Modify pyrazole substituents (e.g., methyl to halogen groups) and evaluate effects on solubility (logP) and potency. Use QSAR models to prioritize synthetic targets .

- Epistemological Alignment : Align SAR studies with hypotheses about target binding pockets (e.g., hydrophobic vs. polar interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.